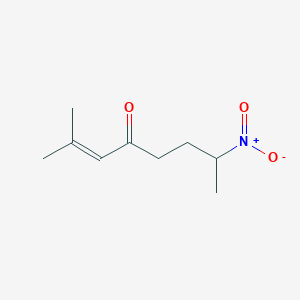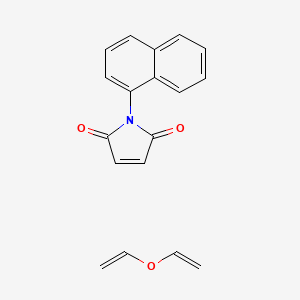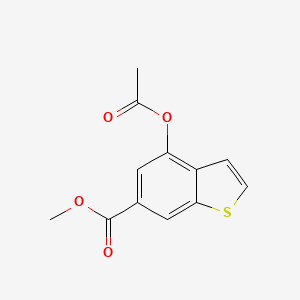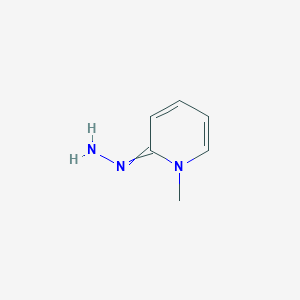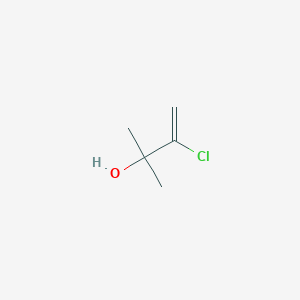
2-(1-Ethoxynonyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Ethoxynonyl)phenol is an organic compound that belongs to the class of alkylphenols. It is characterized by the presence of a phenol group substituted with a 1-ethoxynonyl chain. This compound is known for its surfactant properties and is commonly used in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Ethoxynonyl)phenol typically involves the alkylation of phenol with 1-ethoxynonane. This reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale alkylation processes. The reaction is conducted in reactors equipped with temperature and pressure control systems to optimize yield and purity. The product is then purified through distillation or recrystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions: 2-(1-Ethoxynonyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include sodium dichromate and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like nitric acid, sulfuric acid, and halogens are employed under controlled conditions.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Various substituted phenols, depending on the reagents used.
Aplicaciones Científicas De Investigación
2-(1-Ethoxynonyl)phenol has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifier in various chemical reactions and processes.
Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Investigated for its potential therapeutic applications and toxicological effects.
Industry: Utilized in the production of detergents, emulsifiers, and other industrial products.
Mecanismo De Acción
The mechanism of action of 2-(1-Ethoxynonyl)phenol involves its interaction with biological membranes and proteins. The compound can disrupt cellular processes by altering membrane fluidity and protein function. It is also known to interact with hormone receptors, leading to endocrine-disrupting effects.
Comparación Con Compuestos Similares
- Nonylphenol
- Octylphenol
- Dodecylphenol
Comparison: 2-(1-Ethoxynonyl)phenol is unique due to its specific ethoxynonyl substitution, which imparts distinct surfactant properties compared to other alkylphenols. Its structure allows for specific interactions with biological membranes and proteins, making it a valuable compound in various applications.
Propiedades
Número CAS |
31325-89-0 |
|---|---|
Fórmula molecular |
C17H28O2 |
Peso molecular |
264.4 g/mol |
Nombre IUPAC |
2-(1-ethoxynonyl)phenol |
InChI |
InChI=1S/C17H28O2/c1-3-5-6-7-8-9-14-17(19-4-2)15-12-10-11-13-16(15)18/h10-13,17-18H,3-9,14H2,1-2H3 |
Clave InChI |
QNLKWCKOLQAQNX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(C1=CC=CC=C1O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


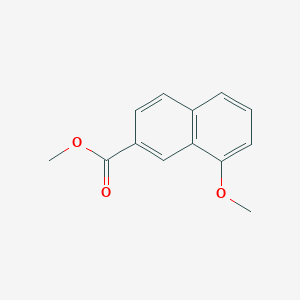

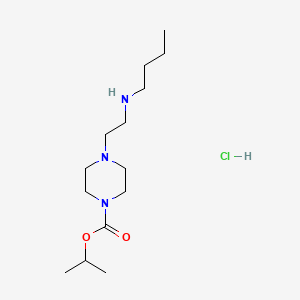
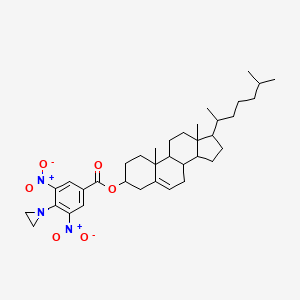
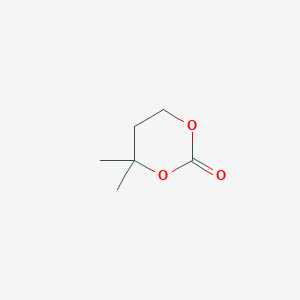
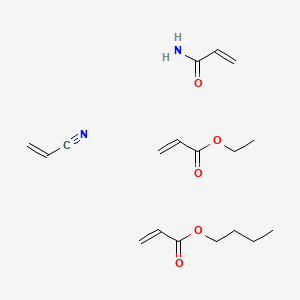
![3,5-Diphenyl[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B14689031.png)
